Cas no 933732-03-7 (2-CYCLOHEXYL-1,3-THIAZOLE-5-CARBOXYLIC ACID)

2-Cyclohexyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a cyclohexyl group and a carboxylic acid functionality at the 5-position. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The cyclohexyl moiety enhances lipophilicity, while the carboxylic acid group allows for further derivatization, making it valuable for constructing more complex molecules. Its stability under standard conditions and compatibility with common organic reactions contribute to its utility in medicinal chemistry and material science. The compound is typically handled under controlled conditions to preserve its integrity.
2-CYCLOHEXYL-1,3-THIAZOLE-5-CARBOXYLIC ACID structure
933732-03-7 structure
Product Name:2-CYCLOHEXYL-1,3-THIAZOLE-5-CARBOXYLIC ACID
CAS No:933732-03-7
MF:C10H13NO2S
MW:211.28072142601
CID:1011988
PubChem ID:43156429
Update Time:2025-08-05

2-CYCLOHEXYL-1,3-THIAZOLE-5-CARBOXYLIC ACID Chemical and Physical Properties

Names and Identifiers

    • 2-CYCLOHEXYL-1,3-THIAZOLE-5-CARBOXYLIC ACID
    • 2-Cyclohexylthiazole-5-carboxylicacid
    • 933732-03-7
    • 2-Cyclohexylthiazole-5-carboxylic acid
    • EN300-387363
    • MDL: MFCD11208436
    • Inchi: 1S/C10H13NO2S/c12-10(13)8-6-11-9(14-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13)
    • InChI Key: PDCLFZFVXDPVLJ-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=CN=C1C1CCCCC1

Computed Properties

  • Exact Mass: 211.06669983g/mol
  • Monoisotopic Mass: 211.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 78.4Ų

2-CYCLOHEXYL-1,3-THIAZOLE-5-CARBOXYLIC ACID Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-387363-0.05g
2-cyclohexyl-1,3-thiazole-5-carboxylic acid
933732-03-7
0.05g
$768.0 2023-05-29
Enamine
EN300-387363-0.1g
2-cyclohexyl-1,3-thiazole-5-carboxylic acid
933732-03-7
0.1g
$804.0 2023-05-29
Enamine
EN300-387363-0.25g
2-cyclohexyl-1,3-thiazole-5-carboxylic acid
933732-03-7
0.25g
$840.0 2023-05-29
Enamine
EN300-387363-0.5g
2-cyclohexyl-1,3-thiazole-5-carboxylic acid
933732-03-7
0.5g
$877.0 2023-05-29
Enamine
EN300-387363-1.0g
2-cyclohexyl-1,3-thiazole-5-carboxylic acid
933732-03-7
1g
$914.0 2023-05-29
Enamine
EN300-387363-2.5g
2-cyclohexyl-1,3-thiazole-5-carboxylic acid
933732-03-7
2.5g
$1791.0 2023-05-29
Enamine
EN300-387363-5.0g
2-cyclohexyl-1,3-thiazole-5-carboxylic acid
933732-03-7
5g
$2650.0 2023-05-29
Enamine
EN300-387363-10.0g
2-cyclohexyl-1,3-thiazole-5-carboxylic acid
933732-03-7
10g
$3929.0 2023-05-29

Additional information on 2-CYCLOHEXYL-1,3-THIAZOLE-5-CARBOXYLIC ACID

Professional Introduction to Compound with CAS No. 933732-03-7 and Product Name: 2-CYCLOHEXYL-1,3-THIAZOLE-5-CARBOXYLIC ACID

The compound identified by the CAS number 933732-03-7 and the product name 2-CYCLOHEXYL-1,3-THIAZOLE-5-CARBOXYLIC ACID represents a significant advancement in the field of medicinal chemistry. This heterocyclic compound belongs to the thiazole family, which has garnered considerable attention due to its diverse biological activities and potential applications in pharmaceutical development. The structural motif of this compound, featuring a cyclohexyl side chain attached to a thiazole ring with a carboxylic acid functionality at the 5-position, offers unique chemical and pharmacological properties that make it a promising candidate for further investigation.

Thiazole derivatives are well-documented for their role in various therapeutic areas, including antimicrobial, anti-inflammatory, antiviral, and anticancer applications. The introduction of a cyclohexyl group into the molecular framework of thiazole enhances its solubility and bioavailability, which are critical factors in drug design. Moreover, the presence of a carboxylic acid moiety provides opportunities for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities. This compound’s structural features align well with the current trends in medicinal chemistry, where modifications aimed at improving pharmacokinetic profiles while maintaining or enhancing efficacy are highly sought after.

Recent studies have highlighted the importance of thiazole-based compounds in addressing emerging therapeutic challenges. For instance, research has demonstrated that certain thiazole derivatives exhibit potent inhibitory effects on enzymes involved in cancer cell proliferation and metastasis. The specific arrangement of atoms in 2-CYCLOHEXYL-1,3-THIAZOLE-5-CARBOXYLIC ACID may contribute to its ability to interact with biological targets in a manner that disrupts pathological processes. The cyclohexyl substituent is known to influence molecular flexibility and binding affinity, while the carboxylic acid group can participate in hydrogen bonding interactions, both of which are crucial for drug-receptor recognition.

In the realm of drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying promising candidates. The structural features of 2-CYCLOHEXYL-1,3-THIAZOLE-5-CARBOXYLIC ACID, particularly its thiazole core and functionalized side chains, make it an attractive subject for computational studies aimed at elucidating its binding mechanisms. Such investigations can provide insights into how this compound interacts with biological targets at the molecular level, guiding the design of more effective derivatives. Additionally, advances in synthetic methodologies have enabled the efficient preparation of complex thiazole derivatives, facilitating their exploration as lead compounds for novel therapeutics.

The pharmaceutical industry continues to invest heavily in developing new treatments for chronic diseases, infectious agents, and other medical conditions. Compounds like 2-CYCLOHEXYL-1,3-THIAZOLE-5-CARBOXYLIC ACID represent a valuable resource in this endeavor. Their unique structural characteristics offer a foundation for generating libraries of molecules that can be screened for activity against various disease-related pathways. Furthermore, the versatility of thiazole derivatives allows them to be incorporated into multi-target drugs—compounds designed to simultaneously modulate multiple biological processes—a strategy that has shown promise in treating complex conditions such as cancer and neurodegenerative disorders.

From a synthetic chemistry perspective, 2-CYCLOHEXYL-1,3-THIAZOLE-5-CARBOXYLIC ACID exemplifies the ingenuity required to create structurally complex yet biologically relevant molecules. The synthesis involves multiple steps that require precise control over reaction conditions to ensure high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions and regioselective functionalization are often employed to construct the desired framework efficiently. The success of such synthetic endeavors underscores the importance of interdisciplinary collaboration between chemists and biologists in advancing drug discovery.

As research progresses, it is anticipated that compounds like 2-CYCLOHEXYL-1,3-THIAZOLE-5-CARBOXYLIC ACID will continue to emerge as key players in therapeutic development. Their potential applications span multiple therapeutic areas due to their inherent chemical diversity and biological activity. For example, modifications to the cyclohexyl group could enhance their metabolic stability or selectivity for specific targets, while variations at other positions might improve their ability to cross biological barriers such as cell membranes or blood-brain barriers. These possibilities highlight why such compounds remain a focal point for medicinal chemists worldwide.

The integration of cutting-edge technologies into drug discovery pipelines has accelerated the pace at which novel compounds are developed. High-resolution crystallography provides detailed insights into how molecules like 2-CYCLOHEXYL-1,3-THIAZOLE-5-CARBOXYLIC ACID bind to their targets at an atomic level. Such structural information is invaluable for rational drug design—modifying existing structures based on empirical data rather than relying solely on intuition or computational predictions alone. This approach has led to significant breakthroughs in recent years and is expected to yield even more innovative treatments in the future.

In conclusion,2-CYCLOHEXYL-1,3-THIAZOLE-5-CARBOXYLIC ACID, identified by CAS number 933732-03-7, represents an exciting prospect in pharmaceutical research due to its unique structural features and potential biological activities. Its combination of a thiazole core with functionalized side chains positions it as a versatile scaffold for further exploration as both an active pharmaceutical ingredient (API) and a precursor for more complex derivatives. As scientific understanding evolves alongside technological advancements,thiazole-based compounds like this one will undoubtedly continue to play a pivotal role in addressing unmet medical needs across various therapeutic domains.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.